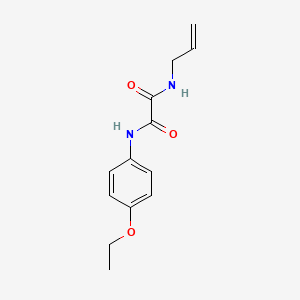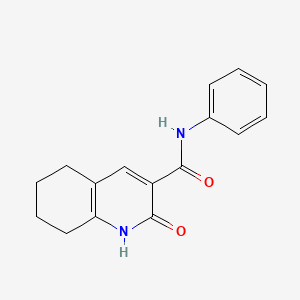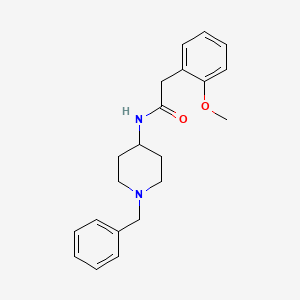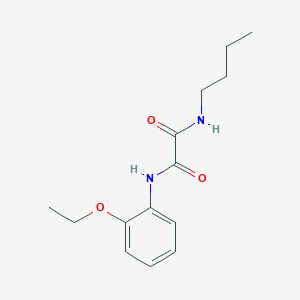
N-allyl-N'-(4-ethoxyphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N'-(4-ethoxyphenyl)ethanediamide, commonly known as AEE, is a compound that has been extensively studied for its potential use in scientific research. This compound is a member of the amide family and has a molecular weight of 249.33 g/mol. AEE is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
科学的研究の応用
AEE has been studied for its potential use in various scientific research applications. One of the most promising areas of research involves the use of AEE as a potential anticancer agent. Studies have shown that AEE can induce apoptosis in cancer cells, which is the process of programmed cell death. AEE has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用機序
The mechanism of action of AEE is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. AEE has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that regulates gene expression. AEE has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
AEE has been shown to have several biochemical and physiological effects. Studies have shown that AEE can induce cell cycle arrest and apoptosis in cancer cells. AEE has also been shown to inhibit the migration and invasion of cancer cells. In addition, AEE has been shown to have anti-inflammatory effects and can inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using AEE in lab experiments is its potential as an anticancer agent. AEE has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In addition, AEE is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using AEE in lab experiments is its potential toxicity. Studies have shown that AEE can be toxic to normal cells at high concentrations.
将来の方向性
There are several possible future directions for AEE research. One area of research could focus on the development of AEE derivatives with improved anticancer activity and reduced toxicity. Another area of research could involve the use of AEE in combination with other anticancer agents to enhance their efficacy. Additionally, further studies are needed to better understand the mechanism of action of AEE and its effects on normal cells.
合成法
The synthesis of AEE involves the reaction of 4-ethoxyaniline with allyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then reacted with ethanediamine to yield AEE. The purity of the AEE product can be increased by recrystallization from a suitable solvent.
特性
IUPAC Name |
N'-(4-ethoxyphenyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-9-14-12(16)13(17)15-10-5-7-11(8-6-10)18-4-2/h3,5-8H,1,4,9H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOGYMQNWYOYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063654.png)

![ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}valyl)amino]benzoate](/img/structure/B5063664.png)
![2-butyn-1-yl{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(2-furylmethyl)amine](/img/structure/B5063671.png)
![5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5063675.png)
![11-methyl-4-(3-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5063678.png)
![3-[(4-chlorophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B5063696.png)
![2-({[2-(2-biphenylyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-bromobenzoic acid](/img/structure/B5063698.png)
![N-[4-(aminosulfonyl)benzyl]isonicotinamide](/img/structure/B5063706.png)
![N-1,3-benzodioxol-5-yl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5063721.png)
![1-(2-adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5063725.png)
![1-allyl-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5063737.png)

